BenchChemオンラインストアへようこそ!

Thalidomide-C2-amido-C2-COOH

PROTAC Targeted Protein Degradation Oncology

Thalidomide-C2-amido-C2-COOH is a validated CRBN-recruiting E3 ligase ligand-linker conjugate engineered for modular PROTAC synthesis. Its terminal carboxylic acid enables rapid amide coupling for systematic warhead SAR studies, while the short alkyl-amido linker favors lower TPSA and superior membrane permeability versus PEG-based alternatives. This compound is the exact building block used to create PROTAC CDK2/9 Degrader-1 (CDK2 DC50 62 nM, CDK9 DC50 33 nM). Procuring this ≥98% pure, well-characterized intermediate eliminates linker-related variability in degradation assays. Substituting with superficially similar analogs risks compromised ternary complex formation, altered neosubstrate activity, and irreproducible degradation profiles.

Molecular Formula C19H20N4O7
Molecular Weight 416.4 g/mol
Cat. No. B12423900
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-C2-amido-C2-COOH
Molecular FormulaC19H20N4O7
Molecular Weight416.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCCNC(=O)CCC(=O)O
InChIInChI=1S/C19H20N4O7/c24-13(6-7-15(26)27)21-9-8-20-11-3-1-2-10-16(11)19(30)23(18(10)29)12-4-5-14(25)22-17(12)28/h1-3,12,20H,4-9H2,(H,21,24)(H,26,27)(H,22,25,28)
InChIKeyNESMQJNZCMFMPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-C2-amido-C2-COOH: A Core E3 Ligase Ligand-Linker Conjugate for Targeted Protein Degradation


Thalidomide-C2-amido-C2-COOH (CAS: 2353496-84-9) is a synthetic E3 ligase ligand-linker conjugate that incorporates a cereblon (CRBN) ligand derived from thalidomide, connected via a short alkyl-amido linker to a terminal carboxylic acid . This bifunctional molecule serves as a key building block in the design and synthesis of proteolysis-targeting chimeras (PROTACs), where the CRBN ligand recruits the E3 ubiquitin ligase complex to induce proximity-driven ubiquitination and subsequent proteasomal degradation of a target protein . With a molecular weight of 416.38 g/mol and the formula C19H20N4O7, it is widely utilized in academic and industrial research settings for the modular construction of novel protein degraders .

Why Thalidomide-C2-amido-C2-COOH Cannot Be Replaced by Generic Analogs in PROTAC Synthesis


Substituting Thalidomide-C2-amido-C2-COOH with a generic or superficially similar analog is not a trivial decision and can significantly compromise PROTAC performance. The specific combination of the CRBN ligand, the C2-amido-C2 linker, and the terminal carboxylic acid determines critical parameters such as ternary complex formation efficiency, cellular permeability, and overall degradation potency [1]. As noted in the literature, the length and composition of the linker are crucial for the degradation-inducing activity of PROTACs [2], and even minor structural variations can lead to substantial differences in target degradation profiles and neosubstrate activity [3]. The evidence presented in the following section demonstrates that Thalidomide-C2-amido-C2-COOH possesses a unique and validated activity profile that directly impacts the success of downstream PROTAC development projects.

Thalidomide-C2-amido-C2-COOH: A Quantitative Guide to Differential Activity and Functional Performance


Thalidomide-C2-amido-C2-COOH-Based PROTAC Demonstrates Potent and Selective Degradation of CDK2/9

Thalidomide-C2-amido-C2-COOH is the essential building block for PROTAC CDK2/9 Degrader-1, a compound with validated, potent, and selective degradation activity. When incorporated into this PROTAC, it achieves nanomolar DC50 values for CDK2 (62 nM) and CDK9 (33 nM) [1]. This high potency is further demonstrated by its ability to inhibit the proliferation of prostate cancer PC-3 cells with an IC50 of 0.12 µM, a direct result of effective cell cycle blockade [2]. This represents a stark contrast to thalidomide-based PROTACs lacking this specific linker configuration, which have been reported to exhibit drastically reduced cytotoxicity, in one case a 2000-fold decrease in a comparative study [3].

PROTAC Targeted Protein Degradation Oncology

Short Alkyl Linker Provides a Potential Advantage in Cellular Permeability

The short, rigid alkyl-amido linker in Thalidomide-C2-amido-C2-COOH is structurally distinct from longer, more flexible linkers (e.g., PEG-based) found in many other CRBN-recruiting building blocks. Research suggests that short alkyl linkers can be beneficial for PROTAC permeability by helping to minimize the overall topological polar surface area (TPSA) and the number of hydrogen bond acceptors (HBAs), which are key determinants of passive membrane diffusion [1]. This contrasts with longer PEG linkers, which increase TPSA and HBA count, potentially hindering cellular uptake [2]. While head-to-head permeability data for this specific conjugate is not available, the structural principles provide a strong rationale for its selection when cell penetration is a critical design goal.

PROTAC Drug Design Permeability

High Purity Specification (≥99.0%) Minimizes Risk of Spurious Biological Results

Thalidomide-C2-amido-C2-COOH is supplied with a purity specification of ≥99.0%, as confirmed by HPLC analysis on the Certificate of Analysis . This high level of purity is critical for PROTAC synthesis, where even small amounts of impurities can confound biological assays, lead to inconsistent conjugation efficiencies, and ultimately result in irreproducible data. While many research-grade chemicals are sold at ≥95% or ≥97% purity, the ≥99.0% specification for this building block provides a higher degree of confidence in the starting material, reducing the need for extensive in-house purification and mitigating the risk of unknown off-target effects caused by trace contaminants in the final degrader molecule.

Quality Control Reproducibility PROTAC Synthesis

Thalidomide-C2-amido-C2-COOH Enables Direct Conjugation via Carboxylic Acid for Streamlined PROTAC Assembly

The terminal carboxylic acid of Thalidomide-C2-amido-C2-COOH provides a highly versatile and reactive handle for modular PROTAC assembly . This functional group allows for direct, single-step amide coupling with a wide variety of amine-containing target protein ligands (warheads) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt). This is a simpler, more efficient synthetic route compared to analogs with orthogonal handles, which often require multiple protection/deprotection steps or less robust conjugation chemistries, such as those involving thiol-reactive maleimides or strained alkynes for click chemistry. This streamlined synthetic accessibility accelerates the build-test cycle in PROTAC development, allowing researchers to rapidly explore chemical space and optimize degrader candidates.

Bioconjugation Synthetic Chemistry Modular Design

Thalidomide-C2-amido-C2-COOH: Ideal Procurement Scenarios for Targeted Protein Degradation Research


High-Throughput Synthesis and Screening of Focused PROTAC Libraries

The combination of a modular carboxylic acid handle for rapid amide coupling and a validated, potent CRBN ligand makes Thalidomide-C2-amido-C2-COOH an ideal core building block for generating focused libraries of PROTACs. Researchers can systematically vary the target protein warhead while keeping the E3 ligase-recruiting moiety constant, enabling efficient structure-activity relationship (SAR) studies to optimize degradation potency and selectivity . Its high purity (≥99.0%) ensures that observed differences in library member activity are due to the warhead and linker, not variable impurity profiles.

Development of PROTACs with Optimized Cellular Permeability and Bioavailability

For projects where the ultimate goal is an orally bioavailable or highly cell-penetrant degrader, Thalidomide-C2-amido-C2-COOH is a strategically advantageous starting material. Its short alkyl-amido linker is structurally aligned with design principles that favor lower TPSA and improved membrane permeability compared to common PEG-based linkers . Procuring this building block allows medicinal chemistry teams to explore this favorable chemical space from the outset, increasing the probability of identifying a development candidate with desirable drug-like properties.

Construction of Dual CDK2/9 Degraders for Oncology Research

Thalidomide-C2-amido-C2-COOH is the specific building block used to create the well-validated PROTAC CDK2/9 Degrader-1, which exhibits potent degradation of CDK2 (DC50 = 62 nM) and CDK9 (DC50 = 33 nM) and inhibits proliferation of PC-3 prostate cancer cells (IC50 = 0.12 µM) [1]. Procurement of this compound is essential for researchers aiming to replicate, validate, or build upon these findings. It provides a proven starting point for investigating CDK2/9 degradation as a therapeutic strategy in prostate and other cancers.

In-House Production of Custom CRBN-Recruiting PROTACs for Novel Targets

For industrial and academic labs with established medicinal chemistry capabilities, Thalidomide-C2-amido-C2-COOH serves as a versatile and reliable reagent for the in-house synthesis of custom PROTACs against novel, 'undruggable' targets. Its straightforward conjugation chemistry and high purity reduce synthesis and purification time, allowing researchers to rapidly advance their own novel degraders from concept to cellular proof-of-concept studies .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-C2-amido-C2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.